molecular formula C8H6ClNO4 B6283951 4-chloro-5-methoxy-2-nitrobenzaldehyde CAS No. 18734-71-9

4-chloro-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B6283951
CAS No.: 18734-71-9
M. Wt: 215.59 g/mol
InChI Key: FPAUPTCEAXXSAA-UHFFFAOYSA-N
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Description

4-chloro-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzaldehyde, characterized by the presence of chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-chloro-5-methoxybenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-chloro-5-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-chloro-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-nitrobenzaldehyde depends on its chemical reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methoxy-5-nitrobenzaldehyde
  • 2-chloro-5-nitrobenzaldehyde
  • 3-methoxy-2-nitrobenzaldehyde

Uniqueness

4-chloro-5-methoxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and methoxy groups on the aromatic ring, along with the nitro group, makes it a versatile intermediate for various synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5-methoxy-2-nitrobenzaldehyde involves the nitration of 4-chloro-5-methoxybenzaldehyde followed by oxidation of the resulting nitro compound.", "Starting Materials": [ "4-chloro-5-methoxybenzaldehyde", "Nitric acid", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 4-chloro-5-methoxybenzaldehyde with nitric acid and sulfuric acid to form 4-chloro-5-methoxy-2-nitrobenzaldehyde", "Step 2: Reduction of the nitro group to an amino group using sodium acetate and acetic anhydride", "Step 3: Diazotization of the amino group with sodium nitrite and hydrochloric acid", "Step 4: Coupling of the diazonium salt with sodium acetate and acetic anhydride to form the final product, 4-chloro-5-methoxy-2-nitrobenzaldehyde", "Step 5: Oxidation of the nitro group to a carboxylic acid using sodium hydroxide and ethanol" ] }

CAS No.

18734-71-9

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-5-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3

InChI Key

FPAUPTCEAXXSAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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